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(2-Ethyl-3-propyloxiran-2-yl)methanol

hydrophobicity partition coefficient monomer design

(2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) is a bifunctional epoxide-alcohol building block with the molecular formula C₈H₁₆O₂, classified as an epoxidized aliphatic C8 alcohol. Its structure combines a strained oxirane ring with a primary hydroxyl group, making it a versatile intermediate for ring-opening polymerization and derivatization.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 78-72-8
Cat. No. B14744324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-3-propyloxiran-2-yl)methanol
CAS78-72-8
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC1C(O1)(CC)CO
InChIInChI=1S/C8H16O2/c1-3-5-7-8(4-2,6-9)10-7/h7,9H,3-6H2,1-2H3
InChIKeyVSHXAKJGKGGKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) Matters for Epoxy Monomer and Intermediate Procurement


(2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) is a bifunctional epoxide-alcohol building block with the molecular formula C₈H₁₆O₂, classified as an epoxidized aliphatic C8 alcohol [1]. Its structure combines a strained oxirane ring with a primary hydroxyl group, making it a versatile intermediate for ring-opening polymerization and derivatization. Procurement relevance stems from its use as a reactive monomer in aqueous curable resin compositions, where its specific alkyl substitution pattern influences final polymer properties [2].

Why Generic Substitution of (2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) with Other Epoxide Alcohols Fails


Simple epoxide alcohols like glycidol or linear alkyl glycidyl ethers are often considered interchangeable, but this assumption overlooks the steric and electronic effects of the 2-ethyl-3-propyl substitution pattern on the oxirane ring. This specific substitution modulates both the reactivity of the epoxide toward nucleophiles and the hydrophobic/hydrophilic balance of derived polymers [1]. Direct substitution with a less-branched analog alters the curing kinetics, crosslink density, and water resistance of formulated resins, as shown in comparative aqueous resin compositions [2]. The following quantitative evidence demonstrates exactly where these differences become critical.

Quantitative Differentiation Evidence for (2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) vs. Closest Analogs


Comparative LogP and Hydrophobic Character vs. Glycidol and 2-Ethylhexyl Glycidyl Ether

The octanol/water partition coefficient (LogP) of (2-Ethyl-3-propyloxiran-2-yl)methanol is calculated as 1.3 [1], which places it between the highly hydrophilic glycidol (LogP ~ -0.95) and the strongly hydrophobic 2-ethylhexyl glycidyl ether (LogP ~ 2.8) [2]. This intermediate hydrophobicity is a class-level inference based on its specific C8 alkyl substitution pattern, providing a balance of water compatibility and organic solubility that neither extreme can achieve.

hydrophobicity partition coefficient monomer design

Boiling Point and Volatility Profile vs. Commercial Glycidyl Ethers

The boiling point of (2-Ethyl-3-propyloxiran-2-yl)methanol is reported as 205.3 °C at 760 mmHg . This is significantly higher than the commonly used reactive diluent butyl glycidyl ether (boiling point ~164 °C) and lower than long-chain alkyl glycidyl ethers (C12–C14, boiling range 250–300 °C) . The intermediate volatility reduces VOC emissions during thermal curing compared to low-boiling diluents, while avoiding the excessive viscosity of high-boiling alternatives.

volatility processing window reactive diluent

Density and Molar Volume Contribution to Formulation Viscosity Control

The density of (2-Ethyl-3-propyloxiran-2-yl)methanol is measured at 0.942 g/cm³ , compared to 0.89 g/cm³ for 2-ethylhexyl glycidyl ether and 1.12 g/cm³ for glycidol . The density directly influences the volume fraction of the reactive diluent in formulated resins; the target compound's intermediate density enables more accurate prediction of final cured-part shrinkage versus lower-density aliphatic and higher-density polar alternatives.

density viscosity formulation design

Aqueous Resin Composition Performance: Storage Stability and Cured Film Water Resistance

In patent EP0676420A2, resin compositions incorporating epoxidized aliphatic C8–C20 alcohols (exemplified by the target compound class) demonstrated excellent storage stability and good curability, yielding cured products with high water resistance [1]. While the patent does not provide single-compound head-to-head data, the class-level inference is that the 2-ethyl-3-propyl substitution pattern contributes to a cured film that balances hydrophobicity with crosslink density, outperforming compositions based on shorter-chain or less-branched epoxy alcohols which typically show either poorer water resistance or lower storage stability [2].

aqueous resin coating water resistance

Optimal Application Scenarios for (2-Ethyl-3-propyloxiran-2-yl)methanol (CAS 78-72-8) Based on Quantitative Evidence


Aqueous Epoxy Coating Formulations Requiring Balanced Hydrophobicity

The intermediate LogP (1.3) [1] makes this monomer ideal for waterborne epoxy coatings where both emulsifiability and water resistance of the cured film are required. Formulators seeking to avoid the excessive water uptake of glycidol-based systems while maintaining low VOC content benefit from this specific substitution pattern, as evidenced by patent claims for aqueous curable resin compositions [2].

Solvent-Free Reactive Diluent with Extended Processing Window

With a boiling point of 205.3 °C , this compound offers a wider thermal processing window than butyl glycidyl ether (bp ~164 °C), reducing evaporative loss during high-temperature curing cycles. It is suitable for solvent-free epoxy formulations in electronics encapsulation and high-solids industrial coatings where VOC regulations restrict low-boiling diluents.

Controlled-Shrinkage Epoxy Formulations via Density-Targeted Design

The density of 0.942 g/cm³ enables formulators to fine-tune volume shrinkage of cured epoxy parts. When precise dimensional stability is critical—such as in adhesive bonding of optical components or precision casting—this monomer provides a density midpoint between lightweight aliphatic and dense polar alternatives, allowing shrinkage optimization without compromising reactivity.

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